3,4-Dibromo-Mal-PEG2-Amine TFA

PROTAC ADC Linker Aqueous Solubility

Conventional maleimide-based ADC synthesis yields heterogeneous DAR mixtures requiring extensive purification. 3,4-Dibromo-Mal-PEG2-Amine TFA enables stoichiometric disulfide rebridging (1.1 equiv/linker) in <15 min at pH 6.2-7.4, yielding homogeneous DAR 4 ADCs with >10-day serum stability. • Dual thiol conjugation via dibromomaleimide (1,000-fold selectivity over amines) • Aqueous solubility ≥100 mg/mL (TFA salt) for automated PROTAC library synthesis • Free amine eliminates Boc-deprotection, reducing synthesis time by 30-60 min/step.

Molecular Formula C12H15Br2F3N2O6
Molecular Weight 500.06 g/mol
Cat. No. B8121457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-Mal-PEG2-Amine TFA
Molecular FormulaC12H15Br2F3N2O6
Molecular Weight500.06 g/mol
Structural Identifiers
SMILESC(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H14Br2N2O4.C2HF3O2/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13;3-2(4,5)1(6)7/h1-6,13H2;(H,6,7)
InChIKeyMGVSSFASAOVDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-Mal-PEG2-Amine TFA Overview


3,4-Dibromo-Mal-PEG2-Amine TFA (CAS: 2296708-07-9 for the TFA salt; 1807534-86-6 for the free base) is a heterobifunctional linker featuring a 3,4-dibromomaleimide (DBM) moiety, a polyethylene glycol (PEG2) spacer, and a terminal primary amine supplied as a trifluoroacetate (TFA) salt for enhanced stability . The DBM group enables dual covalent thiol conjugation via nucleophilic aromatic substitution of both bromine atoms, while the PEG2 spacer (two ethylene glycol units) confers hydrophilicity and conformational flexibility . The TFA salt form improves water solubility compared to the neutral free amine, with measured aqueous solubility of ≥100 mg/mL (~200 mM) . This linker is principally employed as a PEG-based PROTAC linker for the synthesis of proteolysis-targeting chimeras and as a site-specific conjugation reagent in antibody-drug conjugate (ADC) development .

Uniqueness of 3,4-Dibromo-Mal-PEG2-Amine TFA


Generic substitution fails because the precise combination of (i) the PEG2 spacer length, (ii) the terminal free amine (vs. protected or alternative reactive groups), and (iii) the TFA salt formulation uniquely determines solubility, conjugation kinetics, and downstream synthetic compatibility. PEG chain length critically influences aqueous solubility, steric accessibility, and the pharmacokinetic properties of final conjugates; PEG2 provides a balance between sufficient hydrophilicity (≥100 mg/mL water solubility) and minimal steric bulk that longer PEG chains (e.g., PEG4, PEG8) cannot replicate . The free amine permits direct conjugation to carboxylic acids, activated NHS esters, and carbonyl compounds without a deprotection step required for Boc-protected analogs, eliminating acid-labile handling and reducing synthetic steps . The TFA salt form further distinguishes this compound from the free base, offering superior water solubility and handling stability .

Quantitative Evidence for 3,4-Dibromo-Mal-PEG2-Amine TFA


PEG2-TFA Salt Solubility vs. PEG4 Free Amine

3,4-Dibromo-Mal-PEG2-Amine TFA salt demonstrates aqueous solubility of ≥100 mg/mL (~200 mM) in water . This significantly exceeds the solubility of the non-salt PEG4-amine analog (3,4-Dibromo-Mal-PEG4-Amine), for which specific quantitative aqueous solubility data is not reported but which is generally described as having moderate to low aqueous solubility characteristic of neutral PEG linkers without salt enhancement . The TFA salt form directly enhances aqueous solubility relative to the free amine base .

PROTAC ADC Linker Aqueous Solubility

Disulfide Bridging Kinetics: DBM vs. Maleimide

Dibromomaleimide (DBM)-based linkers, including those with PEG2 spacers, achieve complete disulfide bridging conjugation in less than 15 minutes under stoichiometric conditions (1.1 equiv DBM, 1.1 equiv TCEP, pH 6.2) [1]. In antibody conjugation applications, complete DBM conjugation is observed within 1 minute, with post-conjugation hydrolysis completing within 2 hours to yield serum-stable maleamic acid conjugates [2]. This represents a substantial improvement over conventional maleimide chemistry, which typically requires longer reaction times (30-60 minutes) and yields heterogeneous mixtures due to incomplete or over-conjugation [3].

Disulfide Rebridging ADC Bioconjugation

Post-Conjugation Stability: DBM vs. Maleimide

Dibromomaleimide conjugates subjected to accelerated post-conjugation hydrolysis yield maleamic acid products that exhibit complete stability at pH 7.4 for at least 10 days [1]. In contrast, conventional maleimide-thiol conjugates (thiosuccinimides) undergo retro-Michael addition and thiol exchange in plasma, with up to 50% payload loss within 7 days under physiological conditions [2]. The hydrolyzed DBM conjugates maintain integrity under endosomal conditions (pH 5.5) and only cleave at lysosomal pH (~4.5), ensuring targeted intracellular payload release [1].

ADC Stability Serum Stability Maleamic Acid

ADC Homogeneity: DBM vs. Maleimide

Dibromomaleimide (DBM) linkers produce ADCs with predominantly uniform drug-to-antibody ratio (DAR) of 4 when conjugated to native antibodies via interchain cysteine cross-linking [1]. Mass spectrometry analysis confirms that DBM-based ADCs exhibit significantly improved homogeneity compared to conventional maleimide-derived ADCs, which yield heterogeneous mixtures with DARs of 0, 2, 4, 6, and 8 [2]. In vivo studies demonstrate that homogeneous DAR 4 DBM-ADCs show reduced clearance rates and extended half-lives relative to heterogeneous ADCs .

ADC Homogeneity DAR Cysteine Cross-Linking

DBM Chemoselectivity: Thiol vs. Amine

Dibromomaleimide (DBM) displays approximately 10³-fold (1,000×) faster reaction kinetics with thiols compared to amines under physiological conditions . This high chemoselectivity enables site-specific conjugation to cysteine residues even in amine-rich environments such as antibody surfaces or cell lysates. In contrast, conventional maleimide-NHS ester heterobifunctional linkers exhibit only 10- to 100-fold selectivity, leading to significant amine cross-reactivity and product heterogeneity [1].

Chemoselective Bioconjugation Thiol-Specific PROTAC Linker

3,4-Dibromo-Mal-PEG2-Amine TFA Applications


PROTAC Synthesis with Defined Linker Geometry

3,4-Dibromo-Mal-PEG2-Amine TFA is optimally employed as a PEG-based PROTAC linker where the PEG2 spacer (approximately 8-10 Å extended length) provides sufficient separation between the E3 ligase ligand and target protein ligand without introducing excessive conformational entropy that can reduce ternary complex formation efficiency . The TFA salt's high water solubility (≥100 mg/mL) enables homogeneous reaction conditions in aqueous DMF or DMSO-water mixtures commonly used for sequential PROTAC assembly . The free amine terminus permits direct conjugation to carboxyl-containing ligands via standard EDC/NHS chemistry, eliminating the acid-deprotection step required for Boc-protected analogs and reducing total synthesis time by approximately 30-60 minutes per step .

Site-Specific ADC via Disulfide Rebridging

This linker is ideally suited for generating homogeneous DAR 4 ADCs via interchain disulfide rebridging of native IgG1 antibodies without requiring antibody engineering . The dibromomaleimide moiety enables stoichiometric conjugation (1.1 equiv linker per disulfide) in under 15 minutes at pH 6.2-7.4, followed by accelerated post-conjugation hydrolysis (within 1-2 hours) to yield serum-stable maleamic acid conjugates . The resulting ADCs demonstrate >10-day stability at physiological pH and maintain full antigen-binding capacity, as confirmed by SPR and cell-based assays . This workflow eliminates the heterogeneity and purification challenges associated with conventional maleimide-based ADC synthesis.

Orthogonal Thiol-Amine Bioconjugation

3,4-Dibromo-Mal-PEG2-Amine TFA enables sequential orthogonal conjugation: first, the DBM group selectively reacts with thiols (1,000-fold selectivity over amines) to attach a first payload or targeting moiety; subsequently, the free primary amine can be conjugated to a second functionality (e.g., fluorophore, cytotoxic drug, or chelator) via NHS ester or carboxylic acid coupling . This dual-reactivity profile is particularly valuable for constructing theranostic agents (combined imaging and therapeutic payloads) and bispecific antibody conjugates. The PEG2 spacer minimizes steric interference between the two conjugated moieties while maintaining adequate aqueous solubility for biological applications .

High-Throughput PROTAC Library Synthesis

The TFA salt formulation enables direct dissolution in aqueous buffers (≥100 mg/mL in water, ≥100 mg/mL in DMSO) , facilitating automated liquid handling for high-throughput PROTAC library construction. The free amine permits rapid amide bond formation with diverse carboxyl-containing warheads using standardized EDC/sulfo-NHS coupling protocols in 96- or 384-well plates. The DBM group can be subsequently reacted with thiol-containing E3 ligase ligands or left intact for post-synthetic diversification. This aqueous compatibility reduces the need for organic solvent evaporation steps that can compromise automated synthesis workflows and degrade sensitive protein-targeting ligands .

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